propyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate
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Overview
Description
Propyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate is a complex organic compound with a molecular formula of C20H18N2O5 . This compound features a benzoate ester linked to a hexanamido group, which is further connected to an isoindolyl moiety. The presence of multiple functional groups, including an ester, amide, and imide, makes it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole derivative, which is then reacted with hexanoyl chloride to form the hexanamido intermediate. This intermediate is subsequently esterified with propyl 4-hydroxybenzoate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the imide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
Propyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of propyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Propyl 4-(((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl)amino)benzoate
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetyl]amino}butyl)-3-phenylpropanamide
Uniqueness
Propyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to similar compounds .
Properties
Molecular Formula |
C24H26N2O5 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
propyl 4-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]benzoate |
InChI |
InChI=1S/C24H26N2O5/c1-2-16-31-24(30)17-11-13-18(14-12-17)25-21(27)10-4-3-7-15-26-22(28)19-8-5-6-9-20(19)23(26)29/h5-6,8-9,11-14H,2-4,7,10,15-16H2,1H3,(H,25,27) |
InChI Key |
VDWJEGODPURZLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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